![molecular formula C15H29N5O3 B12081790 tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate](/img/structure/B12081790.png)
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azido group, and a carbamate moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate typically involves multiple steps, starting from suitable starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for various studies.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate: Similar structure but with different chain lengths and functional groups.
tert-Butyl (5-aminopentyl)carbamate: Lacks the azido group, leading to different reactivity and applications.
tert-Butyl (5-hydroxypentyl)carbamate:
These comparisons highlight the unique properties of this compound, particularly its azido group, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C15H29N5O3 |
---|---|
Molekulargewicht |
327.42 g/mol |
IUPAC-Name |
tert-butyl N-[5-(5-azidopentanoylamino)pentyl]carbamate |
InChI |
InChI=1S/C15H29N5O3/c1-15(2,3)23-14(22)18-11-7-4-6-10-17-13(21)9-5-8-12-19-20-16/h4-12H2,1-3H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
SSNVYWJUQRCSND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.